

A Comparative Guide to the Metabolic Profiles of Quizalofop-ethyl Across Species

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Compound of Interest

Compound Name: Quizalofop-ethyl-d3

Cat. No.: B15556495

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of the herbicide Quizalofop-ethyl in various species, supported by experimental data. The information is intended to assist researchers and professionals in understanding the biotransformation of this compound across different biological systems.

Executive Summary

Quizalofop-ethyl, a selective post-emergence herbicide, undergoes rapid and extensive metabolism in a variety of species, including mammals, birds, and plants. The primary metabolic pathway across all studied species is the hydrolysis of the ethyl ester to its corresponding acid, Quizalofop acid, which is the herbicidally active form. While the initial metabolic step is consistent, subsequent transformations and the distribution of metabolites can vary between species. In animals such as rats, goats, and hens, Quizalofop-ethyl is quickly metabolized and excreted. In plants, in addition to hydrolysis, cleavage of the ether linkage has been observed. This guide summarizes the available quantitative data, details the experimental methodologies used in these studies, and provides visual representations of the metabolic pathways and experimental workflows.

Quantitative Data on Metabolite Distribution

The following tables summarize the quantitative data available on the distribution and excretion of Quizalofop-ethyl and its metabolites.

Table 1: Excretion of Quizalofop Acid in Rats Following Oral Administration

Excretion Route	Percentage of Administered Dose (%)	Species	Reference
Urine	8.77	Sprague-Dawley Rat	[1][2][3]
Feces	2.16	Sprague-Dawley Rat	[1][2][3]

Data represents the excretion of Quizalofop acid after a single oral dose of 10 mg/kg body weight of Quizalofop-ethyl.

Table 2: Residue Levels of Quizalofop in Tissues and Eggs of Laying Hens

Tissue/Product	Residue Level (ppm) at 5 ppm Dose	Species	Reference
Liver	<0.05	Laying Hen	
Kidney	0.09 (one sample)	Laying Hen	
Fat	0.05 - 0.06	Laying Hen	
Breast Muscle	<0.02	Laying Hen	
Thigh Muscle	<0.02	Laying Hen	
Eggs	0.02 (one sample)	Laying Hen	

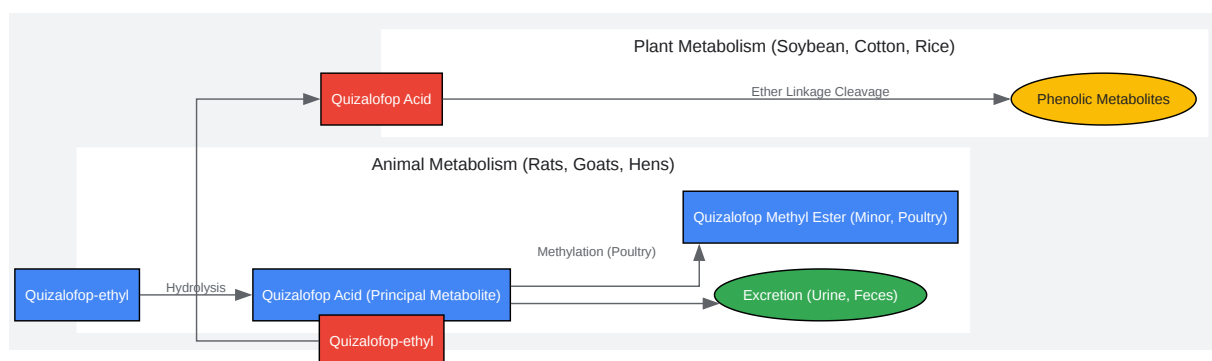
Residue levels were measured after daily dosing for 28 consecutive days.

Note: Comprehensive quantitative data on the percentage distribution of all major metabolites in various tissues across different species is limited in publicly available literature. The data presented here is based on available studies.

Metabolic Pathways

The metabolism of Quizalofop-ethyl is initiated by the hydrolysis of the ethyl ester to form Quizalofop acid. This is the central and consistently observed step across mammals, poultry, and plants. Subsequent metabolic transformations diverge to some extent depending on the species.

In animals, Quizalofop acid is the principal metabolite. In poultry, a minor pathway involving the methylation of Quizalofop acid to form Quizalofop methyl ester has been identified.^[4] In plants, beyond hydrolysis, the cleavage of the ether linkage between the phenyl and quinoxaliny rings occurs, leading to the formation of various phenolic compounds.



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Caption: Comparative metabolic pathways of Quizalofop-ethyl in animals and plants.

Experimental Protocols

The methodologies employed in the study of Quizalofop-ethyl metabolism generally involve the administration of a labeled form of the compound (e.g., ¹⁴C-labeled) to the test species, followed by the collection of biological samples and analysis to identify and quantify the parent compound and its metabolites.

Animal Metabolism Studies (Rat, Goat, Hen)

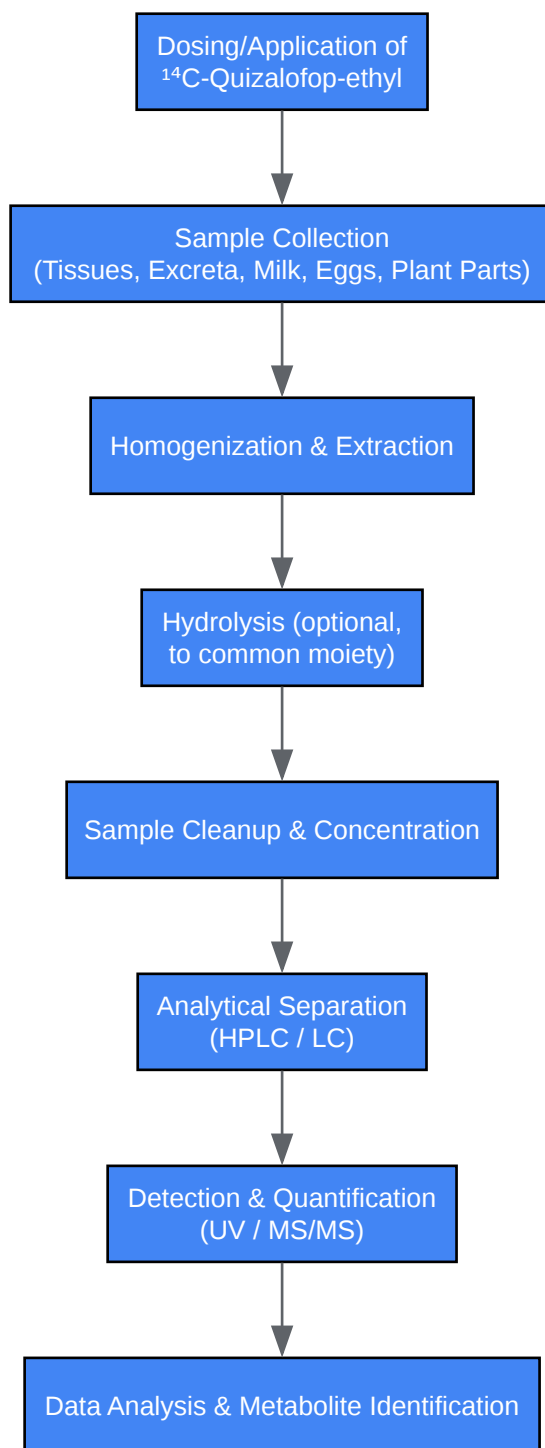
- Test Substance Administration:
 - Rats: Radiolabeled Quizalofop-ethyl is typically administered orally via gavage or intravenously.[1][2][3]
 - Goats and Hens: The test substance is administered orally, often in gelatin capsules, daily for a specified period (e.g., 28 days for hens).[4]
- Sample Collection:
 - Rats: Urine and feces are collected at regular intervals. Blood samples are drawn at various time points. Tissues (liver, kidney, lung, brain, etc.) are collected at the end of the study.[1][2][3]
 - Goats: Milk is collected throughout the study. Blood, tissues, and excreta are collected at necropsy.
 - Hens: Eggs are collected daily. Tissues and excreta are collected at the end of the dosing period.[4]
- Sample Preparation and Analysis:
 - Homogenization of tissues and feces.
 - Extraction of residues using organic solvents (e.g., ethyl acetate).[3]
 - For some matrices, a hydrolysis step (e.g., with methanolic potassium hydroxide) is employed to convert all residues to a common moiety for quantification.
 - Analysis of extracts is performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for more sensitive and specific detection and quantification.[4]

Plant Metabolism Studies (Soybean, Cotton, Rice)

- Test Substance Application:

- Radiolabeled Quizalofop-ethyl is applied to the foliage of the plants, often at different growth stages.
- Sample Collection:
 - Different parts of the plant (leaves, stems, roots, and in the case of crops, the edible portions like seeds or grains) are collected at various time intervals after application and at harvest.
- Sample Preparation and Analysis:
 - Plant samples are homogenized and extracted with solvents like methanol or acetonitrile.
 - Similar to animal studies, a hydrolysis step is often used to convert Quizalofop-ethyl and its metabolites to a common analytical moiety.
 - Analytical techniques such as HPLC and LC-MS/MS are used for the separation, identification, and quantification of the parent compound and its metabolites.

General Experimental Workflow for Quizalofop-ethyl Metabolism Studies



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Caption: A generalized workflow for studying the metabolism of Quizalofop-ethyl.

Conclusion

The metabolic profile of Quizalofop-ethyl is characterized by a rapid and consistent primary hydrolysis to Quizalofop acid across different species. While this initial step is conserved, subsequent metabolic pathways and the distribution of metabolites show some species-specific variations. In animals, the focus is on the rapid excretion of Quizalofop acid, while in plants, further degradation via ether linkage cleavage is a notable pathway. The provided data and protocols offer a foundational understanding for researchers in the fields of drug metabolism, toxicology, and environmental science. Further studies providing more detailed quantitative comparisons of metabolite distribution across a wider range of species and tissues would be beneficial for a more complete understanding of the compound's biotransformation.

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